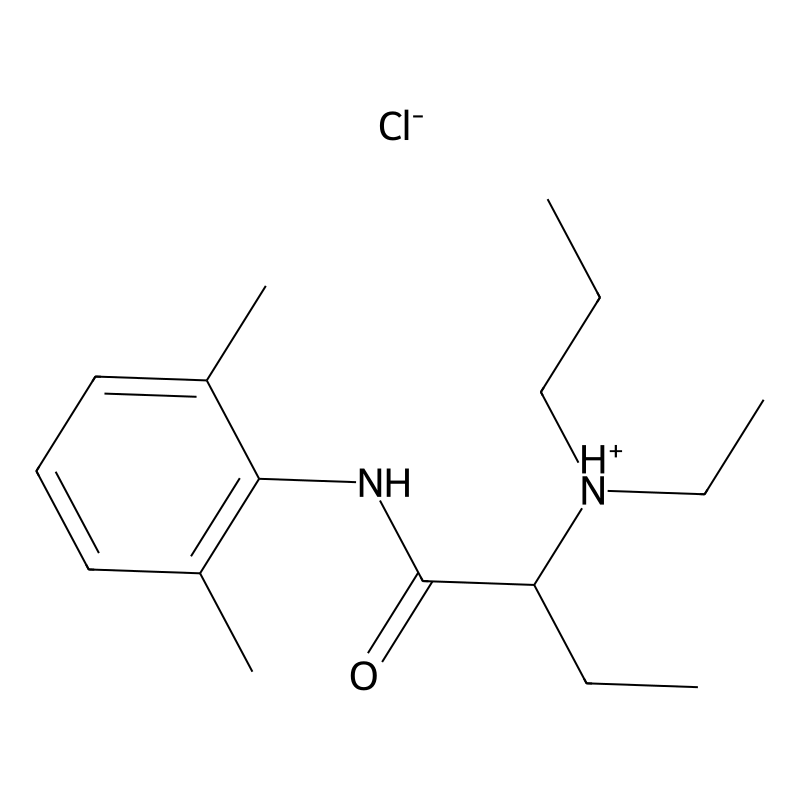

Etidocaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.

See also: Epinephrine bitartrate; etidocaine hydrochloride (component of); Epinephrine; etidocaine hydrochloride (component of).

Etidocaine hydrochloride is a local anesthetic primarily used for surgical procedures and labor. It is marketed under the trade name Duranest. The chemical structure of etidocaine hydrochloride is characterized by the molecular formula C₁₇H₂₈N₂O·ClH, with a molecular weight of approximately 312.88 g/mol. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which contributes to its pharmacological properties. Etidocaine functions by stabilizing neuronal membranes and inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses, thereby providing its anesthetic effects .

Etidocaine can be synthesized through several methods, one of which involves the reaction between 2,6-dimethylphenyl isocyanate and ethylpropylamine. This process typically includes:

- Formation of an intermediate: Reacting 2,6-dimethylphenyl isocyanate with ethylpropylamine to form an N-alkylated amide.

- Hydrochloride salt formation: Treating the resulting amide with hydrochloric acid to yield etidocaine hydrochloride.

- Purification: The product is then purified through recrystallization or chromatography techniques to ensure high purity suitable for medical use .

Etidocaine hydrochloride is primarily used as a local anesthetic in various medical settings:

- Surgical Procedures: It is commonly employed in both minor and major surgeries.

- Labor and Delivery: Etidocaine provides effective pain relief during childbirth.

- Dental Procedures: Although effective, its use in dentistry is limited due to potential increased bleeding .

Interaction studies have indicated that etidocaine may exhibit altered pharmacokinetics when combined with other anesthetics like chloroprocaine. The co-administration of epinephrine with etidocaine can enhance its anesthetic effects while potentially increasing systemic absorption risks. Furthermore, patients on beta-blockers may not exhibit typical cardiovascular responses to etidocaine, necessitating careful monitoring during its administration .

Etidocaine shares similarities with several other local anesthetics but has unique properties that distinguish it:

| Compound Name | Molecular Formula | Duration of Action | Unique Characteristics |

|---|---|---|---|

| Lidocaine | C₁₄H₁₉N₃O | Short | Rapid onset; less lipid solubility |

| Bupivacaine | C₁₈H₂₃N₃O | Long | Greater potency; more cardiotoxicity |

| Ropivacaine | C₁₈H₂₃N₃O | Moderate | Less cardiotoxic than bupivacaine |

| Mepivacaine | C₁₅H₂₁N₃O | Short | Less vasodilatory effects |

Etidocaine's unique feature lies in its longer duration of action compared to lidocaine while maintaining a favorable safety profile when used appropriately . Its increased lipid solubility also enhances its effectiveness in blocking nerve conduction.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

60YD32QL30

G6N3B3U8E6